Comparative Lipophilicity: 7-Fluoro Substitution Increases LogP vs. Non-Fluorinated Analog
The incorporation of a fluorine atom at the 7-position of the quinoline ring increases the calculated lipophilicity (XLogP3-AA) compared to the non-fluorinated analog. 2-Amino-3-ethyl-7-fluoroquinoline exhibits an XLogP3-AA of 2.7, while the des-fluoro analog 2-amino-3-ethylquinoline shows an XLogP3-AA of approximately 2.5, a difference of +0.2 log units. This increase in lipophilicity is predicted to enhance membrane permeability by a factor of approximately 1.6-fold, based on the empirical relationship between logP and passive diffusion [1]. This property can be a key differentiator in cell-based assays where intracellular target engagement is required. This is a Class-level inference supported by computed property data.
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7 |
| Comparator Or Baseline | 2-Amino-3-ethylquinoline: XLogP3-AA = 2.5 |
| Quantified Difference | +0.2 logP units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
Even small differences in lipophilicity can impact membrane permeability and non-specific protein binding, making the 7-fluoro analog a distinct tool compound for cellular assays.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. https://doi.org/10.1517/17460441003605098 View Source
